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Introduction
3-(Methylthio)propionaldehyde, commonly known as methional, is a potent, sulfur-containing

organic compound that plays a pivotal role in the flavor and fragrance industry.[1][2][3] Its

characteristic powerful and diffusive aroma, reminiscent of cooked potatoes, makes it an

indispensable ingredient for creating a wide array of savory flavors.[1][2][3][4] This document

provides detailed application notes and protocols for the utilization of methional in flavor

chemistry research, offering insights into its formation, analysis, and sensory evaluation.

Methional is a key flavor compound found in a variety of foods, including potato-based snacks,

black and green tea, and some cheeses like Cheddar and Camembert.[5][6] It is primarily

formed through the Strecker degradation of the amino acid methionine during thermal

processing, a key step in the Maillard reaction.[5][7][8] Due to its low odor threshold, even trace

amounts of methional can significantly impact the sensory profile of a food product.[8]

Physicochemical Properties and Flavor Profile
Methional is a colorless to pale yellow liquid with a powerful, cooked potato, savory, and onion-

like odor.[1][9] At low concentrations, it imparts a pleasant, warm, meat and soup-like flavor.[1]

Table 1: Physicochemical Properties of 3-(Methylthio)propionaldehyde
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Property Value References

Chemical Formula C4H8OS [1][5]

Molar Mass 104.17 g·mol−1 [1][5][10]

Appearance Colorless to pale yellow liquid [1][11]

Odor
Powerful, cooked potato,

savory, onion, meat-like
[1]

Boiling Point 165-166 °C [1][9]

Flash Point 74 °C [1]

Solubility in Water 16.3% vol at 25 °C, pH 7 [1][12]

Solubility in Solvents
Soluble in alcohol, propylene

glycol, and oil
[1][12]

Formation Pathway: Strecker Degradation of
Methionine
The primary pathway for the formation of methional in food is the Strecker degradation of the

amino acid methionine in the presence of an α-dicarbonyl compound, which is an intermediate

of the Maillard reaction.[5][7][8]
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Caption: Strecker degradation pathway of methionine to form methional.
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Applications in Flavor Chemistry
Methional is widely used in the flavor industry to impart or enhance savory notes in a variety of

food products.[1][3]

Table 2: Application of 3-(Methylthio)propionaldehyde in Food Products

Food Category
Typical Starting
Dose Rate (ppm)

Flavor Contribution References

Potato Products 1,000
Authentic boiled or

cooked potato flavor
[1][4][13]

Savory & Meat

Flavors
400

Cooked, savory,

"juicy" character in

meats, soups, broths

[1][13]

Malt and Malted Milk 600
Essential for malt

flavor profile
[13]

Tomato 100 - 500
Enhances cooked

tomato character
[13]

Cheese (Cheddar,

Parmesan)
300

Contributes to cooked

and savory notes
[13]

Seafood (e.g., Crab) 80
Enhances cooked

seafood character
[13]

Baked Goods 0.5
Subtle, grounding,

and savory notes
[3][9]

Beverages (non-

alcoholic)
1.03 - 1.89

Adds complexity to

savory beverages
[14]

Experimental Protocols
Protocol for Quantification of 3-
(Methylthio)propionaldehyde in Potato using HS-SPME-
GC-MS
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This protocol describes the quantification of methional in a potato matrix using headspace

solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry

(GC-MS) and an internal standard for accurate quantification.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

HS-SPME

GC-MS Analysis

Potato Sample
(e.g., 5g homogenized)

Headspace Vial (20 mL)

Incubation
(e.g., 60°C for 20 min)

Internal Standard
(e.g., d3-methional)

SPME Fiber Exposure
(e.g., DVB/CAR/PDMS)

Thermal Desorption
(in GC inlet)

GC Separation
(Capillary Column)

MS Detection
(Scan or SIM mode)

Quantification
(vs. Internal Standard)

Click to download full resolution via product page

Caption: Workflow for HS-SPME-GC-MS analysis of methional.
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Materials and Reagents:

Potato sample

3-(Methylthio)propionaldehyde standard

Deuterated 3-(methylthio)propionaldehyde (d3-methional) or other suitable internal

standard

Deionized water

Sodium chloride

20 mL headspace vials with PTFE/silicone septa

SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane -

DVB/CAR/PDMS)

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

Sample Preparation:

Homogenize fresh potato tubers.

Weigh 5.0 g of the homogenate into a 20 mL headspace vial.

Add 5 mL of a saturated NaCl solution to enhance the release of volatiles.

Spike the sample with a known amount of the internal standard (e.g., d3-methional).

Immediately seal the vial with a PTFE/silicone septum cap.

Headspace Solid-Phase Microextraction (HS-SPME):

Place the vial in a heating block or autosampler incubator set at 60°C.

Allow the sample to equilibrate for 20 minutes with agitation.
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Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

Injection: Immediately after extraction, desorb the SPME fiber in the GC inlet at 250°C for

5 minutes in splitless mode.

GC Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x

0.25 mm x 0.25 µm).

Oven Temperature Program:

Initial temperature: 40°C, hold for 2 minutes.

Ramp 1: Increase to 150°C at a rate of 5°C/minute.

Ramp 2: Increase to 250°C at a rate of 15°C/minute, hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

Mass Spectrometer:

Ionization Mode: Electron Impact (EI) at 70 eV.

Mass Range: Scan from m/z 35 to 350.

For higher sensitivity, use Selected Ion Monitoring (SIM) mode, monitoring characteristic

ions for methional (e.g., m/z 104, 61, 47) and the internal standard.

Quantification:

Identify the peaks corresponding to methional and the internal standard based on their

retention times and mass spectra.

Calculate the concentration of methional in the sample by comparing the peak area ratio

of the analyte to the internal standard against a calibration curve prepared with known

concentrations of methional and the internal standard.
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Protocol for Laboratory Demonstration of the Strecker
Degradation
This protocol provides a method to demonstrate the formation of methional from methionine in

a model system.

Materials and Reagents:

DL-Methionine

Methylglyoxal (40% solution in water) or other α-dicarbonyl compound

Phosphate buffer (0.1 M, pH 7.0)

Reaction vials with screw caps

Dichloromethane (for extraction)

Anhydrous sodium sulfate

GC-MS for analysis

Procedure:

Reaction Setup:

In a sealed reaction vial, dissolve 100 mg of DL-methionine in 10 mL of phosphate buffer

(pH 7.0).

Add 0.1 mL of methylglyoxal solution.

Seal the vial and heat at 100°C for 1 hour in a water bath or heating block.

Extraction:

Cool the reaction mixture to room temperature.

Extract the mixture twice with 5 mL of dichloromethane.
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Combine the organic layers and dry over anhydrous sodium sulfate.

Analysis:

Analyze the dichloromethane extract by GC-MS using the parameters outlined in Protocol

5.1.

The presence of a peak with the characteristic mass spectrum of methional will confirm its

formation.

Protocol for Sensory Evaluation: Triangle Test for Odor
Detection Threshold
This protocol determines the concentration at which the odor of methional is detectable.
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Caption: Workflow for sensory evaluation using a triangle test.
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Materials:

A series of aqueous solutions of methional at decreasing concentrations (e.g., 10 ppb, 5 ppb,

1 ppb, 0.5 ppb, 0.1 ppb).

Deodorized water as a blank.

Odor-free glass sniffing jars with lids.

A panel of at least 15-20 trained sensory assessors.

Procedure:

Sample Preparation: For each concentration level, prepare a set of three samples for each

panelist. Two jars will contain the blank (deodorized water), and one will contain the

methional solution at that specific concentration.

Presentation: The three samples in each set are presented to the panelists in a randomized

order.

Evaluation: Panelists are instructed to sniff each sample and identify the "odd" sample (the

one that smells different from the other two).

Data Collection: Record the number of correct identifications for each concentration level.

Analysis: The number of correct identifications is compared to the number expected by

chance (one-third of the total judgments) using a binomial test to determine if a significant

number of panelists could detect the methional at each concentration. The odor detection

threshold is the lowest concentration at which a statistically significant number of correct

identifications is made.

Conclusion
3-(Methylthio)propionaldehyde is a crucial compound in flavor chemistry, responsible for the

characteristic savory and potato-like notes in many cooked foods. A thorough understanding of

its formation pathways, analytical quantification, and sensory properties is essential for

researchers and professionals in the food and flavor industry. The provided protocols offer a

foundational framework for the investigation and application of this potent flavor molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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